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N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,5-dimethylbenzamide

Lipophilicity Physicochemical property 3,5‑dimethylbenzamide

N‑(1‑ethyl‑2‑oxo‑2,3‑dihydro‑1H‑indol‑5‑yl)‑3,5‑dimethylbenzamide (CAS 921812‑87‑5) belongs to the 5‑amido‑oxindole class, a scaffold frequently explored for kinase and epigenetic target modulation [REFS‑1]. The molecule combines an N‑ethyl‑2‑oxindole core with a 3,5‑dimethylbenzamide moiety (molecular formula C₁₉H₂₀N₂O₂, exact mass 308.1525 g mol⁻¹) [REFS‑2].

Molecular Formula C19H20N2O2
Molecular Weight 308.4 g/mol
CAS No. 921812-87-5
Cat. No. B6571911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3,5-dimethylbenzamide
CAS921812-87-5
Molecular FormulaC19H20N2O2
Molecular Weight308.4 g/mol
Structural Identifiers
SMILESCCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC(=CC(=C3)C)C
InChIInChI=1S/C19H20N2O2/c1-4-21-17-6-5-16(10-14(17)11-18(21)22)20-19(23)15-8-12(2)7-13(3)9-15/h5-10H,4,11H2,1-3H3,(H,20,23)
InChIKeyDGGOOYDMWVGODQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1‑Ethyl‑2‑oxo‑2,3‑dihydro‑1H‑indol‑5‑yl)‑3,5‑dimethylbenzamide – Oxindole‑Benzamide Scaffold Profile


N‑(1‑ethyl‑2‑oxo‑2,3‑dihydro‑1H‑indol‑5‑yl)‑3,5‑dimethylbenzamide (CAS 921812‑87‑5) belongs to the 5‑amido‑oxindole class, a scaffold frequently explored for kinase and epigenetic target modulation [REFS‑1]. The molecule combines an N‑ethyl‑2‑oxindole core with a 3,5‑dimethylbenzamide moiety (molecular formula C₁₉H₂₀N₂O₂, exact mass 308.1525 g mol⁻¹) [REFS‑2]. This specific regio‑ and substitution pattern distinguishes it from other 5‑amido‑oxindoles that populate commercial screening collections; however, no primary target‑annotated bioactivity data have been published in peer‑reviewed literature or curated into authoritative databases such as ChEMBL, BindingDB or PubChem at the time of compilation [REFS‑2].

Oxindole scaffold diversification for kinase-focused screening libraries
Dark chemical matter candidate with no pre-existing target annotation
Regioisomeric SAR probe (3,5‑dimethyl vs. 3,4‑dimethyl substitution)
Epigenetic selectivity control scaffold (non‑hydroxamate benzamide)

Why In‑Class 5‑Amido‑Oxindoles Cannot Be Interchanged with N‑(1‑Ethyl‑2‑oxo‑2,3‑dihydro‑1H‑indol‑5‑yl)‑3,5‑dimethylbenzamide


Minor modifications on the 5‑amido‑oxindole scaffold – particularly the benzamide ring substitution pattern – can produce dramatic shifts in target selectivity, potency, and physicochemical properties. Literature on structurally related N‑hydroxybenzamide‑2‑oxindolines demonstrates that even single‑atom changes alter HDAC isoform selectivity profiles and cellular cytotoxicity by up to 4‑fold relative to SAHA [REFS‑1]. Consequently, generic interchange between the 3,5‑dimethylbenzamide derivative and its 3,4‑dimethyl, 4‑chloro, or unsubstituted benzamide analogues cannot be assumed without experimental verification of the differential activity vector.

Benzamide substitution
3,5‑dimethyl (this compound) vs. 3,4‑dimethyl, 4‑chloro, unsubstituted analogues
Target selectivity
Even single-atom changes can shift HDAC isoform selectivity profiles and cellular cytotoxicity by up to 4‑fold in related oxindole‑benzamides; generic interchange may not preserve assay response.
Biological annotation
The 3,4‑dimethyl isomer carries preliminary vendor‑reported DHFR/MCF‑7 data (not peer‑reviewed), whereas this compound remains unannotated; substitution may introduce unseen target‑bias or lose dark‑matter status.

Quantitative Differentiation Evidence for N‑(1‑Ethyl‑2‑oxo‑2,3‑dihydro‑1H‑indol‑5‑yl)‑3,5‑dimethylbenzamide vs. Closest Structural Analogs


Predicted Lipophilicity (clogP): 3,5‑Dimethyl vs. 3,4‑Dimethyl Substitution Pattern

The 3,5‑dimethyl substitution on the benzamide ring confers a distinct lipophilicity profile compared to the 3,4‑dimethyl regioisomer. Calculated clogP for the 3,5‑dimethyl derivative is approximately 3.23, whereas the 3,4‑dimethyl isomer has a calculated clogP of 3.23 as well – the values are essentially indistinguishable by standard in silico methods, indicating that lipophilicity alone does not differentiate the two regioisomers [REFS‑1]. However, the topological polar surface area (TPSA) may differ slightly due to the symmetry of the 3,5‑substitution (predicted TPSA ≈ 38.9 Ų for the 3,4‑dimethyl isomer), with the 3,5‑dimethyl isomer expected to exhibit a very similar TPSA [REFS‑1]. The methyl groups in the meta positions create a symmetric steric environment around the amide carbonyl, which can influence hydrogen‑bonding geometry with target proteins relative to the asymmetric 3,4‑pattern.

clogP comparison
Class‑level inference
3,5‑dimethyl clogP ≈ 3.23; 3,4‑dimethyl clogP ≈ 3.23 (Δ ≈ 0)
Lipophilicity alone unlikely to differentiate regioisomers; pharmacodynamic factors require direct measurement.
In silico prediction; experimental logP not reported.
Lipophilicity Physicochemical property 3,5‑dimethylbenzamide

Oxindole Scaffold Class‑Level Kinase Inhibition Potential

The 2‑oxindole (indolin‑2‑one) scaffold is a privileged structure in kinase inhibitor discovery, exemplified by the approved agents sunitinib and nintedanib [REFS‑1]. Multiple SAR studies demonstrate that 5‑amido‑substituted oxindoles can engage the ATP‑binding pocket of receptor tyrosine kinases (e.g., VEGFR‑2, PDGFR, FGFR) [REFS‑1][REFS‑2]. The 3,5‑dimethylbenzamide moiety in the target compound introduces a symmetric, moderately lipophilic cap that may orient differently within the kinase hinge region compared to mono‑substituted or halogenated benzamide analogues. However, no direct kinase profiling data for this specific compound have been published; the evidence presented is class‑level inference based on the well‑established kinase‑inhibitory properties of the oxindole chemotype.

Kinase inhibition potential
Class‑level inference
Oxindole chemotype (e.g., sunitinib VEGFR‑2 IC₅₀ ≈ 80 nM, nintedanib ≈ 13 nM) supports kinase hinge‑binding capability; 5‑amido vector remains unprofiled.
May support kinase screening library expansion; no target‑specific data for this compound.
Class‑level SAR inference; direct profiling needed.
Kinase inhibition Oxindole scaffold Tyrosine kinase

Comparative Commercial Availability and Purity Specifications Within the 5‑Amido‑Oxindole Series

The target compound (CAS 921812‑87‑5) is catalogued by multiple commercial vendors with a standard purity specification of ≥95 % (HPLC) [REFS‑1]. Its close regioisomer, N‑(1‑ethyl‑2‑oxo‑2,3‑dihydro‑1H‑indol‑5‑yl)‑3,4‑dimethylbenzamide (CAS 921837‑40‑3), is also available at ≥95 % purity [REFS‑2]. The 4‑chloro analogue (CAS 921837‑02‑7) and the unsubstituted benzamide analogue (CAS 921814‑00‑8) are similarly catalogued at research‑grade purity [REFS‑1]. No vendor‑supplied certificate of analysis or batch‑specific purity data were publicly accessible at the time of compilation. The absence of publicly reported biological annotation differentiates the 3,5‑dimethyl variant from the more extensively characterized (albeit still sparsely annotated) 3,4‑dimethyl analogue for which preliminary DHFR inhibition and MCF‑7 cytotoxicity data have been mentioned in vendor descriptions [REFS‑2].

Commercial purity & annotation
Cross‑study comparable
This compound: ≥95% (HPLC), zero publicly annotated bioactivity. 3,4‑dimethyl isomer: ≥95%, vendor‑reported DHFR/MCF‑7 data (not peer‑reviewed).
Dark chemical matter profile may offer unbiased chemoproteomic starting point; annotated analogue may carry target bias.
Vendor catalogue data (2026); no batch‑specific CoA publicly accessible.
Commercial sourcing Purity specification 5‑amido‑oxindole

Selected Application Scenarios for N‑(1‑Ethyl‑2‑oxo‑2,3‑dihydro‑1H‑indol‑5‑yl)‑3,5‑dimethylbenzamide


Kinase‑Focused Screening Library Diversification (Oxindole Chemotype Expansion)

Incorporation of this compound into kinase‑focused screening decks can diversify the oxindole chemical space beyond the canonical 3‑substituted oxindole phenotype (e.g., sunitinib, nintedanib). The 5‑amido‑oxindole vector, as evidenced by class‑level SAR studies demonstrating that 2‑oxindoline‑based benzamides potently engage enzyme active sites [REFS‑1], offers an underexplored hinge‑binding geometry that may identify hits against kinases resistant to existing oxindole‑based inhibitors.

‘Dark Chemical Matter’ Profiling in Chemoproteomic Campaigns

Because the compound carries zero publicly annotated bioactivity records in authoritative databases [REFS‑2], it qualifies as ‘dark chemical matter’ – a valuable asset for chemoproteomic profiling studies (e.g., thermal proteome profiling or affinity‑based target deconvolution). Its selection in such studies avoids the target‑bias inherent to compounds with pre‑existing annotation, enabling unbiased discovery of novel target‑ligand interactions.

Structure‑Activity Relationship (SAR) Probe in Oxindole‑Benzamide Series

When used alongside its 3,4‑dimethyl, 4‑chloro, and unsubstituted benzamide analogues, the 3,5‑dimethyl substitution pattern serves as a regioisomeric SAR probe. The symmetric meta‑dimethyl arrangement provides a distinct steric and electronic environment at the amide carbonyl, which may yield differential hydrogen‑bonding interactions with protein targets relative to the asymmetric 3,4‑pattern [REFS‑2]. This makes the compound valuable for systematic SAR exploration of oxindole‑benzamide chemical space.

Epigenetic Target Screening (HDAC and Bromodomain Panel)

Given the demonstrated capacity of structurally related 2‑oxindoline‑based N‑hydroxybenzamides to inhibit HDAC enzymes with sub‑micromolar potency [REFS‑1], this compound – bearing a non‑hydroxamate benzamide – can serve as a selectivity control or as a starting scaffold for designing isoform‑selective HDAC or bromodomain inhibitors that avoid the pharmacokinetic liabilities associated with hydroxamic acid zinc‑binding groups.

Application
Selection Property
Validation Focus
Kinase screening library diversification
5‑amido‑oxindole scaffold (underexplored hinge‑binding vector)
Kinase panel profiling vs. 3‑substituted oxindole controls
Dark chemical matter chemoproteomics
Zero publicly annotated bioactivity records
Thermal proteome profiling / affinity‑based target deconvolution
Regioisomeric SAR probe
Symmetric 3,5‑dimethyl vs. asymmetric 3,4‑dimethyl substitution
Hydrogen‑bonding geometry and target‑engagement comparison
Epigenetic selectivity control scaffold
Non‑hydroxamate benzamide; structurally related to HDAC‑active oxindolines
HDAC/bromodomain isoform selectivity screening
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